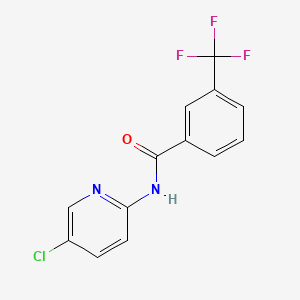

N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide

Description

N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 5-chloropyridin-2-ylamine moiety linked to a 3-(trifluoromethyl)benzoyl group. This compound is characterized by its electron-withdrawing substituents: the chlorine atom on the pyridine ring and the trifluoromethyl (-CF₃) group on the benzene ring. Such structural features are often leveraged in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O/c14-10-4-5-11(18-7-10)19-12(20)8-2-1-3-9(6-8)13(15,16)17/h1-7H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRAAOAEGCUEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188092 | |

| Record name | Benzamide, N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34556-80-4 | |

| Record name | Benzamide, N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034556804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl or trifluoromethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

Antimycobacterial Activity

One of the primary applications of N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide is its antimycobacterial activity . Research has demonstrated that this compound exhibits promising efficacy against various strains of Mycobacterium, including M. tuberculosis and M. smegmatis. In a study assessing the influence of structural modifications on antimycobacterial activity, this compound showed a minimum inhibitory concentration (MIC) of 7.81 µg/mL against M. tuberculosis H37Ra . This indicates that it could be a potential candidate for further development as an antimycobacterial agent.

Structure-Activity Relationship Studies

This compound has been included in structure-activity relationship (SAR) studies aimed at understanding how variations in chemical structure affect biological activity. The incorporation of the trifluoromethyl group has been shown to enhance the potency of the compound against target pathogens, making it a critical component in the design of new pharmacological agents .

Synthesis and Catalysis

The synthesis of this compound has been explored using various catalytic methods. For instance, recent advancements have highlighted the use of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts for the amidation reaction that produces this compound . This method not only improves yield but also allows for catalyst recovery and reuse, which is beneficial for sustainable chemistry practices.

Toxicity Assessments

Toxicity studies are crucial for evaluating the safety profile of pharmaceutical compounds. In vitro assessments on hepatocellular carcinoma cell lines have indicated that this compound may exhibit low toxicity, with IC50 values exceeding 200 µM, suggesting it could be considered nontoxic at therapeutic concentrations . This characteristic is essential for its potential use in drug development.

To better understand its efficacy, this compound has been compared with other related compounds. For instance, its activity was benchmarked against other N-pyridinylbenzamides to evaluate their broad-spectrum antimicrobial effects . The results indicated that while some derivatives exhibited similar or enhanced activity, this compound remained one of the most potent candidates.

Data Summary Table

| Compound | MIC (µg/mL) | Toxicity (IC50) | Synthesis Method |

|---|---|---|---|

| This compound | 7.81 | >200 µM | Heterogeneous catalysis with MOFs |

| Related N-pyridinylbenzamides | Varies | Varies | Various methods |

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide to structurally related benzamides, focusing on substituent effects, molecular properties, and synthetic approaches.

Structural and Substituent Analysis

Key differences among analogs lie in the substitution patterns on the pyridine/benzene rings and the presence of heterocyclic extensions.

Table 1: Structural Comparison of Selected Benzamide Derivatives

Key Observations:

- Chlorine vs. Fluorine : The target’s 5-Cl-pyridine (electron-withdrawing) contrasts with fluorine in ’s 5-F-benzamide, which may reduce steric hindrance but increase polarity .

- Heterocyclic Extensions: Compounds like Example 284 and TRC-C179120 incorporate triazolopyridinone or pyrimidinylamino groups, likely enhancing target selectivity but increasing synthetic complexity .

- Thiourea vs. Amide : The thiourea linkage in ’s compound may improve metal-binding properties but reduce hydrolytic stability compared to the target’s amide bond .

Physicochemical Properties

Crystallinity and Stability:

- The crystalline form of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide () is characterized by distinct X-ray diffraction peaks (e.g., 8.5°, 17.2° 2θ), suggesting high crystallinity beneficial for formulation .

Molecular Weight and Lipophilicity:

- The trifluoromethyl group enhances lipophilicity, aiding membrane permeability .

Biological Activity

N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as benzamides. Its molecular formula is , and it features a chlorinated pyridine ring and a trifluoromethyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 300.66 g/mol |

| Melting Point | 107.4 °C - 110.9 °C |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of this compound. It was found to exhibit significant activity against various strains of Mycobacterium, including M. tuberculosis. The Minimum Inhibitory Concentration (MIC) for this compound was determined to be (approximately ), indicating potent activity against M. tuberculosis H37Ra and other mycobacterial strains .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the HepG2 cell line, which represents hepatocellular carcinoma. Results indicated that the compound is relatively non-toxic, with an IC50 value exceeding , suggesting a favorable safety profile for further development .

Antifungal and Antibacterial Activity

In addition to its antimycobacterial properties, this compound displayed marginal antibacterial and antifungal activities. However, these effects were not as pronounced as its antimycobacterial activity .

While the precise mechanism of action remains under investigation, it is hypothesized that the compound interacts with specific targets in bacterial cells, potentially disrupting vital processes such as protein synthesis or cell wall integrity.

Case Studies

-

Study on Antimycobacterial Activity :

A series of experiments conducted on N-pyridinylbenzamides showed that structural modifications significantly influenced biological activity. The study concluded that this compound was among the most promising candidates for further development in antimycobacterial therapies . -

Toxicity Assessment :

In a toxicity assessment using zebrafish embryos, this compound exhibited low toxicity levels, reinforcing its potential as a safe therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.